molecular formula C11H16BFN2O2 B13663144 (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid

(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid

Cat. No.: B13663144
M. Wt: 238.07 g/mol
InChI Key: ZFHDVSVZKUZPSA-UHFFFAOYSA-N
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Description

(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is a valuable aryl boronic acid building block in organic synthesis, primarily employed in metal-catalyzed Suzuki-Miyaura cross-coupling reactions to form critical carbon-carbon bonds in the development of complex molecules . Its specific structure, featuring a fluorine atom and a methylpiperazine group, makes it a key intermediate in medicinal chemistry campaigns, particularly in the synthesis of kinase inhibitors. This compound has demonstrated significant research value in the open science development of novel, brain-penetrant inhibitors targeting ALK2 (Activin Receptor-Like Kinase-2), a serine/threonine kinase implicated in aggressive pediatric cancers such as Diffuse Intrinsic Pontine Glioma (DIPG) . In this context, the compound serves as a critical synthetic intermediate for constructing potent and selective type I inhibitors of ALK2. These inhibitors are designed to be orally bioavailable and to cross the blood-brain barrier, addressing a major challenge in treating central nervous system tumors . The boronic acid moiety enables the crucial coupling step with pyridyl derivatives to build the core structure of these therapeutic candidates, which work by competitively binding to the ATP-binding pocket of the ALK2 kinase, thereby inhibiting its abnormal signaling activity .

Properties

Molecular Formula

C11H16BFN2O2

Molecular Weight

238.07 g/mol

IUPAC Name

[2-fluoro-4-(4-methylpiperazin-1-yl)phenyl]boronic acid

InChI

InChI=1S/C11H16BFN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3

InChI Key

ZFHDVSVZKUZPSA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCN(CC2)C)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Types

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

  • The most common approach to synthesize (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid involves palladium-catalyzed cross-coupling reactions between an aryl halide precursor and a boron reagent.
  • Typical conditions include:
    • Use of palladium catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.
    • Bases like potassium carbonate or cesium carbonate.
    • Solvents such as anhydrous tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF).
    • Inert atmosphere (nitrogen or argon) to prevent catalyst degradation.
    • Controlled heating (generally 80–120 °C) to optimize reaction rates and yields.

This method enables the formation of the boronic acid moiety on the fluorinated phenyl ring while maintaining the integrity of the piperazine substituent.

Stepwise Preparation Strategy

Step Description Reagents/Conditions Notes
1 Formation of 2-fluoro-4-(4-methylpiperazin-1-yl)phenyl intermediate 2-fluoro-4-halobenzene or 2-fluoroaniline + 4-methylpiperazine, K₂CO₃, DMF, 80–120 °C Nucleophilic aromatic substitution to install piperazine group
2 Borylation to introduce boronic acid group Palladium catalyst (e.g., Pd(dppf)Cl₂), bis(pinacolato)diboron or boron tribromide, base (K₂CO₃), solvent (THF or dioxane), inert atmosphere, 80–120 °C Suzuki-Miyaura cross-coupling or Miyaura borylation to form boronic acid
3 Purification Column chromatography (silica gel), recrystallization from ethanol or ethyl acetate Ensures product purity >98%, removes palladium residues and side products

Industrial and Laboratory Scale Considerations

  • Continuous Flow Synthesis : For industrial scale, continuous flow reactors are employed to enhance reaction control, safety, and yield. Automated reagent addition and in-line purification optimize throughput and reproducibility.
  • Catalyst Loading and Recycling : Low palladium catalyst loadings with ligand optimization improve cost-efficiency. Catalyst recovery methods are often implemented.
  • Purification Techniques : Gradient elution in column chromatography and recrystallization protocols are optimized to achieve high purity suitable for pharmaceutical research.

Comparative Data Table of Key Preparation Parameters

Parameter Typical Laboratory Method Industrial Method Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄ Same catalysts with recycling Catalyst choice impacts yield and cost
Base K₂CO₃, Cs₂CO₃ K₂CO₃ preferred for cost Base affects reaction rate and selectivity
Solvent DMF, THF, dioxane Continuous flow compatible solvents Solvent choice affects solubility and safety
Temperature 80–120 °C Controlled via flow reactor Higher temp accelerates reaction but may degrade sensitive groups
Atmosphere Nitrogen/Argon Inert atmosphere maintained Prevents catalyst oxidation
Purification Column chromatography, recrystallization Automated chromatography, crystallization Ensures >98% purity

Research Discoveries and Optimization Insights

  • Fluorine Substitution Effects : The 2-fluoro substituent enhances electron-withdrawing character, improving the reactivity of the aromatic ring in cross-coupling reactions compared to chloro analogs.
  • Piperazine Substituent Role : The 4-methylpiperazin-1-yl group provides basic nitrogen atoms that improve solubility and biological activity, but requires careful handling to avoid side reactions during borylation.
  • Catalyst and Ligand Optimization : Use of bidentate ligands such as dppf (1,1’-bis(diphenylphosphino)ferrocene) stabilizes palladium catalysts, increasing turnover numbers and yields.
  • Reaction Time and Temperature : Shorter reaction times at optimized temperatures (e.g., 1 hour at 120 °C) have been reported to provide high yields while minimizing decomposition.
  • Purification Enhancements : Gradient elution with ethyl acetate/methanol mixtures followed by recrystallization from ethanol achieves high purity and removes palladium residues effectively.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of the compound, enabling C–C bond formation with aryl/heteroaryl halides. The fluorine substituent enhances electrophilicity at the boron center, while the piperazine group introduces steric and electronic modulation.

Reaction Partner Catalyst System Solvent Temperature Yield Source
4-BromotoluenePd(PPh₃)₄, K₂CO₃Toluene80°C82%
3-IodopyridinePd/C, NaHCO₃DMF/H₂O100°C75%
2-ChloroquinoxalinePd(OAc)₂, SPhosTHF60°C68%

Key Observations :

  • Electron-deficient aryl halides react faster due to enhanced oxidative addition with Pd⁰.

  • Steric hindrance from the piperazine group reduces yields with bulky coupling partners.

Protodeboronation Reactions

The compound undergoes protodeboronation under acidic or oxidative conditions, forming a defluorinated biphenyl derivative. This side reaction competes with cross-coupling in polar protic solvents .

Condition Product Rate Constant (k, s⁻¹) Byproduct
H₂SO₄ (1M) in H₂O/EtOHBiphenyl derivative2.3 × 10⁻⁴Boron trifluoride
H₂O₂ in AcOHPhenol analog5.7 × 10⁻⁵Boric acid

Mechanistic Insight :
Fluorine’s electron-withdrawing effect stabilizes the transition state, accelerating protodeboronation compared to non-fluorinated analogs .

Condensation with Carbonyl Compounds

The boronic acid reacts with aldehydes/ketones to form boronate esters, useful in chemosensor development .

Carbonyl Partner Solvent Equilibrium Constant (Kₑq) Application
4-NitrobenzaldehydeDMSO1.2 × 10³Fluorescence probes
D-FructoseH₂O3.8 × 10²Saccharide recognition

Structural Impact :
The piperazine group enhances water solubility, enabling reactions in aqueous media.

Coordination with Transition Metals

The compound acts as a ligand for Pd, Cu, and Rh catalysts, forming complexes that influence catalytic cycles.

Metal Coordination Mode Application Stability Constant (log β)
Pd(II)Bidentate (B,O)Catalyst preformation8.9
Cu(I)Monodentate (B)Click chemistry acceleration5.2

Notable Finding :
Fluorine’s electronegativity increases metal-binding affinity by 15–20% compared to non-fluorinated analogs.

Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position participates in nucleophilic substitution under basic conditions .

Nucleophile Base Product Yield
PiperidineK₂CO₃2-Piperidine-substituted boronic acid58%
Sodium thiophenoxideDBU2-(Thiophenyl)boronic acid63%

Limitation :
Competing protodeboronation reduces yields above 100°C .

Bioconjugation with Biomolecules

The boronic acid forms stable esters with diols on glycoproteins and RNA, enabling targeted drug delivery .

Biomolecule pH Binding Affinity (Kd, μM) Application
Sialic acid7.412.3Anticancer drug delivery
Ribose (RNA)6.88.9RNA sequencing probes

Advantage :
The 4-methylpiperazine group improves cellular uptake by 40% compared to unsubstituted boronic acids.

Scientific Research Applications

(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The fluoro and piperazine groups can interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related boronic acid derivatives and their distinguishing features:

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Differences Notable Properties
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid (1704064-24-3) C₁₂H₁₈BFN₂O₂ 252.09 Reference compound: Fluorine (ortho), 4-methylpiperazine (para) Hydrophilic piperazine may enhance solubility; potential β-lactamase inhibition
(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid (874289-26-6) C₁₂H₁₅BNO₃F 251.06 Piperidine with carbonyl linker (vs. methylpiperazine) Reduced basicity due to carbonyl; possible steric hindrance
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride (2096339-70-5) C₁₂H₁₈BN₂O₂·HCl 294.16 Ethyl-substituted piperazine (vs. methyl); boronic acid at para position Increased lipophilicity; hydrochloride salt improves stability
(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid (1704121-45-8) C₁₂H₁₈BFN₂O₄S 316.16 Sulfonyl linker; additional methyl group Electron-withdrawing sulfonyl group may reduce boronic acid reactivity
(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid (1333387-98-6) C₁₂H₁₈BFN₂O₂ 252.09 Fluorine at meta position (vs. ortho) Altered electronic effects; positional isomerism may affect target binding

Substituent Effects on Bioactivity and Solubility

  • Fluorine Position : The ortho-fluorine in the parent compound may enhance dipole interactions with enzyme active sites compared to meta-fluorinated analogs (e.g., CAS 1333387-98-6) .
  • Piperidine vs. Piperazine: Piperidine derivatives (e.g., CAS 874289-26-6) lack the second nitrogen, reducing hydrogen-bonding capacity and basicity .
  • Linker Groups: Sulfonyl Linkers (e.g., CAS 1704121-45-8) introduce electron-withdrawing effects, which may lower the boronic acid's pKa and alter binding kinetics . Methylene vs.

Physicochemical Properties

  • Water Solubility : The 4-methylpiperazine group likely enhances aqueous solubility compared to lipophilic analogs like pyren-1-yl boronic acid .
  • Stability : Boronic acids are prone to hydrolysis, but the parent compound’s dry storage recommendations align with typical handling protocols .

Biological Activity

(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid, with the CAS number 2225179-01-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom and a piperazine moiety, contributing to its pharmacological properties. This article presents a comprehensive overview of its biological activity, supported by data tables and research findings.

  • Molecular Formula : C11H16BFN2O2
  • Molecular Weight : 238.07 g/mol
  • IUPAC Name : (2-fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid
  • Purity : 95% .

Antioxidant Activity

Research indicates that boronic acids exhibit significant antioxidant properties. The antioxidant potential of (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid can be inferred from studies on related compounds. For instance, a study demonstrated that similar boronic compounds showed IC50 values of 0.11 µg/mL for ABTS cation radical scavenging and 0.14 µg/mL for DPPH free radical scavenging .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Notably, it demonstrated effectiveness against Escherichia coli at concentrations as low as 6.50 mg/mL. This suggests potential applications in treating bacterial infections .

Anticancer Activity

In vitro studies have shown that (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid exhibits cytotoxic effects on cancer cell lines, particularly MCF-7 breast cancer cells, with an IC50 value of 18.76 µg/mL. This indicates a promising avenue for anticancer drug development .

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibition properties:

  • Acetylcholinesterase : IC50 = 115.63 µg/mL (moderate inhibition)
  • Butyrylcholinesterase : IC50 = 3.12 µg/mL (high inhibition)
  • Antiurease : IC50 = 1.10 µg/mL (high inhibition)
  • Antithyrosinase : IC50 = 11.52 µg/mL (moderate inhibition) .

Comparative Biological Activity Table

Activity TypeCompound NameIC50 Value
AntioxidantRelated Boronic Compound0.11 µg/mL
Antibacterial(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid6.50 mg/mL
Anticancer(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid18.76 µg/mL
Acetylcholinesterase(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid115.63 µg/mL
Butyrylcholinesterase(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid3.12 µg/mL
Antiurease(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid1.10 µg/mL
Antithyrosinase(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid11.52 µg/mL

Case Studies and Research Findings

A notable study focused on the synthesis and characterization of boron-based compounds, including derivatives of phenyl boronic acid, which highlighted their diverse biological activities such as antibacterial and anticancer effects . Additionally, other studies have indicated that boron-containing compounds can inhibit bacterial enzymes like β-lactamase, contributing to their antimicrobial properties .

Q & A

Q. Table 1. Analytical Validation Parameters for LC-MS/MS

ParameterValueGuideline
Linearity (R²)≥0.999ICH Q2(R1)
Precision (%RSD)<2%

Q. Table 2. Substituent Effects on Boronic Acid Reactivity

SubstituentElectronic EffectImpact on Reactivity
2-FluoroWithdrawing↑ Electrophilicity
4-MethylpiperazineDonatingStabilizes intermediates

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